BenchChemオンラインストアへようこそ!

ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate (CAS 637750-99-3; molecular formula C₁₉H₁₆O₆; molecular weight 340.33 g/mol) is a synthetic chromen-4-one (isoflavone) derivative in which the 7-hydroxy group of the parent isoflavone formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, CAS 485-72-3) is converted to an ethyl carbonate ester. The compound belongs to the class of 7-O-alkoxycarbonyl isoflavones, a category explicitly described in US patent 6,818,668 as prodrugs designed to increase the concentration of the parent isoflavone in vivo by protecting the 7-hydroxy position from first-pass conjugation metabolism.

Molecular Formula C19H16O6
Molecular Weight 340.331
CAS No. 637750-99-3
Cat. No. B2699890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate
CAS637750-99-3
Molecular FormulaC19H16O6
Molecular Weight340.331
Structural Identifiers
SMILESCCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H16O6/c1-3-23-19(21)25-14-8-9-15-17(10-14)24-11-16(18(15)20)12-4-6-13(22-2)7-5-12/h4-11H,3H2,1-2H3
InChIKeyWUKMQLRVZIRZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate (CAS 637750-99-3): Physicochemical Identity and Compound Class


Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate (CAS 637750-99-3; molecular formula C₁₉H₁₆O₆; molecular weight 340.33 g/mol) is a synthetic chromen-4-one (isoflavone) derivative in which the 7-hydroxy group of the parent isoflavone formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, CAS 485-72-3) is converted to an ethyl carbonate ester [1]. The compound belongs to the class of 7-O-alkoxycarbonyl isoflavones, a category explicitly described in US patent 6,818,668 as prodrugs designed to increase the concentration of the parent isoflavone in vivo by protecting the 7-hydroxy position from first-pass conjugation metabolism [2]. It is catalogued in screening libraries, including the InterBioScreen collection (ID STOCK1N-44806), and is available from multiple specialty chemical suppliers at ≥95% purity .

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate: Why In-Class Compounds Cannot Be Simply Interchanged


The parent compound formononetin exhibits an oral bioavailability of only 21.8% in rats, a limitation attributed to poor aqueous solubility (~0.04 g/L) and extensive first-pass glucuronidation at the 7-hydroxy position [1]. Studies in human intestinal Caco-2 cell models have established that the 7-hydroxy group is the dominant site for glucuronidation across isoflavones, with UGT1A1 and UGT1A8 being the primary conjugating enzymes [2]. The ethyl carbonate ester at position 7 directly masks this primary metabolic vulnerability, differentiating the title compound from formononetin, from the 7-O-glucoside ononin (bioavailability = 7.3%), and from simple 7-O-alkyl ethers that lack the hydrolytically cleavable carbonate linkage required for in vivo regeneration of the active parent isoflavone [1][3]. Consequently, any attempt to substitute this compound with formononetin, ononin, or a non-carbonate 7-O-ester analog in a pharmacological or pharmacokinetic study would introduce a fundamentally different metabolic fate, absorption profile, and systemic exposure pattern.

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate: Quantified Differentiation Evidence Against Closest Analogs


LogD (pH 7.4) Lipophilicity Advantage over the Parent Isoflavone Formononetin

The title compound exhibits a computed LogD at pH 7.4 of 3.76 [1], representing a ΔLogD increase of +1.35 log units relative to the parent isoflavone formononetin, which has a computed LogD (pH 7.4) of 2.41 . This difference translates to an approximately 22-fold increase in computed distribution coefficient, directly attributable to the replacement of the polar 7-hydroxy hydrogen-bond donor with the ethyl carbonate moiety. The higher LogD predicts improved passive membrane permeability and is consistent with the established prodrug design principle that alkylcarbonate esterification enhances the lipophilicity of phenolic drug candidates.

Lipophilicity Drug-likeness Membrane permeability

Elimination of the 7-OH Hydrogen Bond Donor: Key Differentiation from Formononetin for Passive Permeability

The title compound possesses zero hydrogen bond donors (HBD), in contrast to formononetin which contains one HBD at the 7-OH position [1]. Hydrogen bond donor count is a critical parameter in drug-likeness rules: compounds with HBD = 0 generally exhibit superior passive membrane permeation compared to those with HBD ≥ 1 when other properties are held constant. The elimination of the 7-OH HBD is achieved through conversion to the ethyl carbonate ester, which masks the hydroxyl group as a hydrolytically labile promoiety [2]. This structural modification removes both the hydrogen bond donating capacity and the conjugative metabolic liability associated with the free phenol.

Hydrogen bonding Drug absorption Oral bioavailability

Carbonate Ester Prodrug Design: Patent-Backed Rationale for Enhanced Parent Isoflavone Delivery

US Patent 6,818,668 explicitly teaches that 7-alkylcarbonate isoflavone esters function as prodrugs that increase the concentration of the parent isoflavone in a subject in vivo [1]. The patent discloses that when a 7-hydroxy isoflavone is administered directly (not in a prodrug state), the liver metabolizes substantially all of the compound during the first pass [REFS-1, Column 1, lines 40-47]. By appending a carbonate promoiety at the 7-position, the compound is protected from immediate hepatic extraction, allowing systemic distribution before enzymatic or chemical hydrolysis releases the active parent isoflavone. The title compound embodies this exact design: an ethyl carbonate ester at the 7-position of the formononetin scaffold. This is fundamentally distinct from non-carbonate 7-O-substituted analogs (e.g., 7-O-methyl, 7-O-acetyl, 7-O-pivalate), which either cannot release the parent (methyl ether) or employ a less controlled ester hydrolysis mechanism.

Prodrug design Isoflavone bioavailability First-pass metabolism

Addressing the Formononetin Oral Bioavailability Deficit: Quantitative Justification for Prodrug Development

Formononetin's oral bioavailability in rats is only 21.8%, with an estimated fraction absorbed (Fa) of 0.31 [1]. Multiple independent studies have confirmed that the pharmaceutical use of formononetin is limited due to low bioavailability and poor aqueous solubility, spurring extensive formulation development efforts including phospholipid complexes, self-microemulsion drug delivery systems (SMEDDS), and nanocrystal technologies [2]. The title compound addresses the root cause of this limitation—the free 7-OH group—at the molecular level rather than through formulation. This molecular solution is complementary to formulation approaches and can be combined with them, but its differentiation is that it alters the intrinsic pharmacokinetic properties of the molecule rather than relying on excipient-based solubilization.

Pharmacokinetics Oral bioavailability Formulation need

Direct Masking of the Primary Glucuronidation Site: Mechanistic Differentiation at the Molecular Level

Chen et al. (2005) established using the human intestinal Caco-2 model that across six isoflavones (including genistein, daidzein, and the structural analogs of formononetin), the 7-hydroxy group is the dominant site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, while the 4′-hydroxy group is primarily a site for sulfation [1]. Formononetin itself undergoes 7-O-glucuronidation catalyzed predominantly by UGT1A1 and UGT1A8 [2]. The title compound, by replacing the 7-OH with an ethyl carbonate moiety, directly blocks access to the primary enzymatically vulnerable position on the isoflavone scaffold. This molecular-level intervention is orthogonal to formulation-based approaches (which improve solubility but do not alter metabolic susceptibility) and distinguishes the compound from analogs such as 7-O-methyl formononetin, which blocks metabolism but cannot regenerate the active parent.

Glucuronidation Isoflavone metabolism Metabolic stability

Synthetic Handle for Downstream Derivatization: Dual Utility as Prodrug and Protected Intermediate

The 7-O-position of the formononetin scaffold serves as a critical functionalization handle in medicinal chemistry programs. Fu et al. (2017) demonstrated this in the design and synthesis of formononetin-dithiocarbamate hybrids, where the 7-O-position was used as the attachment point for linker-dithiocarbamate moieties via O-alkylation of the 7-OH group [1]. The title compound, with its 7-O-ethyl carbonate ester, provides this same position in a protected form that can be selectively deprotected (via mild alkaline hydrolysis) to reveal the free phenol for subsequent functionalization. This contrasts with the free phenol of formononetin, which can undergo non-selective reactions under basic or oxidative conditions, and with the 7-O-glucoside ononin, which requires enzymatic or strongly acidic conditions for cleavage. The carbonate thus offers orthogonal protection during multi-step synthetic sequences.

Synthetic chemistry Protecting group strategy Medicinal chemistry

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Comparative Pharmacokinetic Profiling of Isoflavone Prodrug Candidates

This compound is suited for head-to-head pharmacokinetic studies comparing the oral bioavailability of carbonate prodrugs versus the parent isoflavone formononetin (F = 21.8%) and the glucoside prodrug ononin (F = 7.3%) [1]. The 1.35 LogD unit increase over formononetin [2] and the elimination of the 7-OH hydrogen bond donor [3] predict altered absorption kinetics that should be experimentally validated in rodent or large-animal models. Such studies directly address the formononetin bioavailability deficit documented by Luo et al. (2018) and can provide quantitative PK parameters (Cmax, Tmax, AUC, absolute F%) for the carbonate prodrug approach.

Isoflavone Scaffold Derivatization in Medicinal Chemistry Programs

The 7-O-ethyl carbonate serves as a selectively cleavable protecting group, enabling medicinal chemists to perform sequential functionalization at other positions of the chromen-4-one core (e.g., C-2, C-5, C-6, or C-8) without interference from the nucleophilic 7-OH group. This strategy was employed by Fu et al. (2017), who used the 7-O-position of formononetin as the attachment point for dithiocarbamate-bearing linkers to generate antiproliferative hybrids with IC₅₀ values as low as 1.97 μM against PC-3 prostate cancer cells [4]. The carbonate can later be removed under mild alkaline conditions to release the free phenol for subsequent conjugation or to generate the parent isoflavone.

In Vitro Metabolic Stability Assessment Using Hepatocyte or Microsomal Assays

The compound is an ideal probe for investigating the impact of 7-OH masking on the metabolic stability of isoflavones in human or rodent liver microsomes and primary hepatocytes. Since the 7-hydroxy group is established as the primary site of UGT-mediated glucuronidation in human intestinal Caco-2 models [5], comparing the intrinsic clearance (CLint) and metabolic half-life (t₁/₂) of the title compound against formononetin in the same assay system can quantify the degree of metabolic protection conferred by the carbonate moiety. This experimental design directly addresses the mechanism described in US Patent 6,818,668 [6].

Building Block for Focused Isoflavone Screening Libraries

As a catalogued compound in the InterBioScreen screening collection (ID STOCK1N-44806) [7] with ≥95% purity , this compound can serve as a core scaffold for assembling focused libraries of 7-O-carbonate isoflavone derivatives. Its molecular weight (340.33 Da), LogD (3.76), zero HBD count, and compliance with Lipinski's Rule of Five (no violations) [3] make it a lead-like starting point for hit-to-lead optimization programs targeting indications where isoflavone-based pharmacology (e.g., estrogen receptor modulation, kinase inhibition, anti-inflammatory activity) is mechanistically relevant.

Quote Request

Request a Quote for ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.